molecular formula C18H20ClN3O3S B7881878 Rosiglitazone hydrochloride CAS No. 637339-19-6

Rosiglitazone hydrochloride

Cat. No.: B7881878
CAS No.: 637339-19-6
M. Wt: 393.9 g/mol
InChI Key: XRSCTTPDKURIIJ-UHFFFAOYSA-N
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Description

Rosiglitazone hydrochloride is a thiazolidinedione class compound primarily used as an anti-diabetic drug. It is marketed under the trade name Avandia and is used to improve glycemic control in adults with type 2 diabetes mellitus. The compound works by increasing the sensitivity of cells to insulin, thereby helping to control blood sugar levels .

Scientific Research Applications

Rosiglitazone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Rosiglitazone works as an insulin sensitizer by binding to the PPAR in fat cells, making the cells more responsive to insulin . It is a selective ligand of PPARγ and has no PPARα-binding action .

Safety and Hazards

Rosiglitazone and other similar medications for diabetes may cause or worsen congestive heart failure . It is not recommended for persons with a history of severe heart failure . Patients may experience fluid retention and weight gain while taking thiazolidinedione drugs .

Future Directions

Despite Rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks and death . Future research may focus on mitigating these risks and exploring potential benefits for patients with Alzheimer’s disease not expressing the ApoE4 allele .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosiglitazone hydrochloride involves a five-step process starting from commercially available materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione. The sequential reaction steps include cyclization, alkylation, etherification, condensation, and reduction. Optimal yields for each step are 90%, 99%, 59%, 75%, and 91%, respectively .

Industrial Production Methods

For industrial purposes, the synthesis of this compound is optimized to be economical and convenient. The process avoids the use of column chromatography in the last three steps and employs water as a green solvent. The overall yield based on the starting material 2-chloropyridine is approximately 40% .

Chemical Reactions Analysis

Types of Reactions

Rosiglitazone hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various acids and bases for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include intermediates that are further processed to yield the final this compound compound .

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: Another thiazolidinedione used to manage type 2 diabetes. It also acts on PPARγ but has a different safety profile.

    Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to hepatotoxicity.

Uniqueness

Rosiglitazone hydrochloride is unique in its specific activation of PPARγ and its potent effects on insulin sensitivity. Unlike pioglitazone, it has been associated with cardiovascular risks, which has influenced its usage and regulatory status .

Properties

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSCTTPDKURIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432078
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302543-62-0
Record name Rosiglitazone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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